molecular formula C14H19NO2 B14959987 4-Phenoxy-1-(pyrrolidin-1-yl)butan-1-one

4-Phenoxy-1-(pyrrolidin-1-yl)butan-1-one

Cat. No.: B14959987
M. Wt: 233.31 g/mol
InChI Key: IKLBJBJBLUFPSO-UHFFFAOYSA-N
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Description

4-Phenoxy-1-(pyrrolidin-1-yl)butan-1-one is an organic compound that features a phenoxy group attached to a butanone backbone, with a pyrrolidine ring at the terminal position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenoxy-1-(pyrrolidin-1-yl)butan-1-one typically involves the reaction of 4-phenoxybutan-1-one with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, can be optimized to achieve a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Phenoxy-1-(pyrrolidin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Phenoxy-1-(pyrrolidin-1-yl)butan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenoxy-1-(pyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The phenoxy group and pyrrolidine ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenyl-4-(pyrrolidin-1-yl)butan-1-amine
  • 2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One
  • 4-(pyrrolidin-1-yl)butan-1-ol

Uniqueness

4-Phenoxy-1-(pyrrolidin-1-yl)butan-1-one is unique due to the presence of both a phenoxy group and a pyrrolidine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, setting it apart from similar compounds.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

4-phenoxy-1-pyrrolidin-1-ylbutan-1-one

InChI

InChI=1S/C14H19NO2/c16-14(15-10-4-5-11-15)9-6-12-17-13-7-2-1-3-8-13/h1-3,7-8H,4-6,9-12H2

InChI Key

IKLBJBJBLUFPSO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CCCOC2=CC=CC=C2

Origin of Product

United States

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